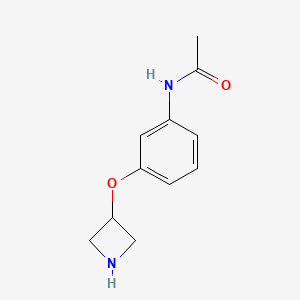

N-(3-(Azetidin-3-yloxy)phenyl)acetamide

Description

N-(3-(Azetidin-3-yloxy)phenyl)acetamide is an acetamide derivative featuring a phenyl ring substituted with an azetidin-3-yloxy group.

Properties

Molecular Formula |

C11H14N2O2 |

|---|---|

Molecular Weight |

206.24 g/mol |

IUPAC Name |

N-[3-(azetidin-3-yloxy)phenyl]acetamide |

InChI |

InChI=1S/C11H14N2O2/c1-8(14)13-9-3-2-4-10(5-9)15-11-6-12-7-11/h2-5,11-12H,6-7H2,1H3,(H,13,14) |

InChI Key |

HSDWJNPWRVJXJF-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)NC1=CC(=CC=C1)OC2CNC2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-(Azetidin-3-yloxy)phenyl)acetamide typically involves the reaction of 3-hydroxyphenylacetamide with azetidine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general synthetic route can be summarized as follows:

Starting Materials: 3-hydroxyphenylacetamide and azetidine.

Reaction Conditions: The reaction is usually carried out in the presence of a base, such as sodium hydride, and a suitable solvent, like dimethylformamide (DMF).

Procedure: The 3-hydroxyphenylacetamide is first dissolved in the solvent, followed by the addition of the base. Azetidine is then added dropwise to the reaction mixture, and the reaction is allowed to proceed at a controlled temperature, typically around 0-5°C. The reaction mixture is then stirred for several hours until the completion of the reaction.

Purification: The crude product is purified using standard techniques such as recrystallization or column chromatography to obtain pure this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, and the reaction conditions are optimized for large-scale production. The purification process may involve additional steps such as distillation and crystallization to ensure high purity and yield of the final product .

Chemical Reactions Analysis

Types of Reactions

N-(3-(Azetidin-3-yloxy)phenyl)acetamide undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to reduce the acetamide group to an amine.

Common Reagents and Conditions

Oxidation: Potassium permanganate, hydrogen peroxide; typically carried out in aqueous or organic solvents at elevated temperatures.

Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous solvents like ether or tetrahydrofuran (THF).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, reduction may produce amines, and substitution reactions can result in a variety of substituted derivatives .

Scientific Research Applications

N-(3-(Azetidin-3-yloxy)phenyl)acetamide has a wide range of scientific research applications, including:

Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

Medicine: Explored for its potential therapeutic applications, including as a drug candidate for treating various diseases.

Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals

Mechanism of Action

The mechanism of action of N-(3-(Azetidin-3-yloxy)phenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Positional Isomer: N-(4-(Azetidin-3-yloxy)phenyl)acetamide Hydrochloride

- Structure : The 4-substituted positional isomer (CAS: 2098017-70-8) differs in the azetidinyloxy group’s attachment position on the phenyl ring.

- Properties : The hydrochloride salt form enhances solubility (242.7 g/mol molecular weight; purity ≥95%) compared to the free base. The 4-substitution may alter receptor binding due to spatial arrangement differences .

N-(3-Nitrophenyl)acetamide (CAS: 122-28-1)

- Structure: Features a nitro group (-NO₂) at the phenyl 3-position instead of azetidinyloxy.

- Properties: Molecular weight: 180.16 g/mol. Electron-withdrawing nitro group reduces basicity and may decrease solubility (logP: ~1.7) compared to azetidine derivatives. Applications: Intermediate in dye synthesis or polyimide monomers .

3-Aminoacetanilide (N-(3-Aminophenyl)acetamide; CAS: 102-28-3)

- Structure: Contains a primary amino (-NH₂) group at the phenyl 3-position.

- Properties: Molecular formula: C₈H₁₀N₂O. Hazards: Skin/eye irritation noted in safety data .

N-(3-Acetylphenyl)-2-(2-isopropyl-5-methylphenoxy)acetamide

Tetrahydrocarbazole Derivatives (e.g., N-{3-[(6-Chloro-1,2,3,4-tetrahydro-9H-carbazol-9-yl)carbonyl]phenyl}acetamide)

N-[3-[3-(Dimethylamino)-1-oxo-2-propenyl]phenyl]acetamide

Thienyl and Isoxazolyl Analogs

- Examples :

Structural and Functional Analysis Table

Key Differentiators of this compound

- Balanced Lipophilicity : logP ~1.5 suggests moderate membrane permeability without excessive hydrophobicity.

- Metabolic Stability : Saturated rings like azetidine are less prone to oxidative metabolism than aromatic systems .

Biological Activity

N-(3-(Azetidin-3-yloxy)phenyl)acetamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer research. This article will explore the compound's biological activity, mechanisms of action, and relevant case studies, supported by data tables.

Chemical Structure and Properties

This compound is characterized by its molecular formula and a molecular weight of 206.24 g/mol. The structure features an azetidine ring connected to a phenyl group through an ether linkage, along with an acetamide functional group. This unique configuration is believed to contribute to its biological activity.

The mechanism of action for this compound involves its interaction with specific molecular targets, including enzymes and receptors. Research indicates that the compound may modulate the activity of these targets, which is crucial for its therapeutic potential. The binding affinity of the compound to various biological targets is essential for understanding its pharmacological effects.

Antimicrobial Properties

Studies have demonstrated that this compound exhibits significant antimicrobial activity against a range of pathogens. The compound has been shown to inhibit bacterial growth in various in vitro assays, suggesting its potential as an antimicrobial agent.

Anticancer Activity

Research has also highlighted the anticancer properties of this compound. In vitro studies indicate that the compound can induce apoptosis in cancer cell lines, possibly through the modulation of signaling pathways involved in cell survival and proliferation. The compound's efficacy varies among different cancer types, necessitating further investigation into its selectivity and potency.

Data Table: Summary of Biological Activities

| Activity | Effect | Reference |

|---|---|---|

| Antimicrobial | Inhibition of bacterial growth | |

| Anticancer | Induction of apoptosis | |

| Mechanism | Interaction with specific targets |

Case Studies

- Antimicrobial Study : A study assessed the effectiveness of this compound against common bacterial strains such as Staphylococcus aureus and Escherichia coli. The results indicated a significant reduction in bacterial viability at concentrations as low as 50 µg/mL.

- Anticancer Investigation : In a recent study, this compound was evaluated for its effects on human breast cancer cell lines. The compound demonstrated an IC50 value of 45 µM, indicating potent anticancer activity compared to control treatments.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.